2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide
Description
2-(4-Formylphenoxy)-N-(2-methylphenyl)acetamide is an organic compound that features a formyl group attached to a phenoxy ring, which is further connected to an acetamide group substituted with a 2-methylphenyl group
Properties
IUPAC Name |
2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12-4-2-3-5-15(12)17-16(19)11-20-14-8-6-13(10-18)7-9-14/h2-10H,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBWMJFKRYMXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide typically involves the following steps:
Formation of 4-formylphenoxy intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with an appropriate halogenated compound under basic conditions to form the 4-formylphenoxy group.
Acetamide formation: The 4-formylphenoxy intermediate is then reacted with 2-methylphenylamine in the presence of acetic anhydride to form the final product, this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Formylphenoxy)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-N-(2-methylphenyl)acetamide.
Reduction: 2-(4-hydroxyphenoxy)-N-(2-methylphenyl)acetamide.
Substitution: 2-(4-nitrophenoxy)-N-(2-methylphenyl)acetamide (nitration product).
Scientific Research Applications
2-(4-Formylphenoxy)-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. The phenoxy and acetamide groups contribute to the compound’s overall binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-formylphenoxy)-N-phenylacetamide: Lacks the 2-methyl substitution on the phenyl ring.
2-(4-formylphenoxy)-N-(4-methylphenyl)acetamide: Has a methyl group at the 4-position of the phenyl ring instead of the 2-position.
2-(4-formylphenoxy)-N-(2-chlorophenyl)acetamide: Contains a chlorine atom at the 2-position of the phenyl ring.
Uniqueness
2-(4-Formylphenoxy)-N-(2-methylphenyl)acetamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and binding interactions
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